1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571762
InChI: InChI=1S/C7H10F3N3O/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10/h3H,2,4,11H2,1H3
SMILES: CCN1C=C(C(=N1)OCC(F)(F)F)N
Molecular Formula: C7H10F3N3O
Molecular Weight: 209.17 g/mol

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13571762

Molecular Formula: C7H10F3N3O

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine -

Specification

Molecular Formula C7H10F3N3O
Molecular Weight 209.17 g/mol
IUPAC Name 1-ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine
Standard InChI InChI=1S/C7H10F3N3O/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10/h3H,2,4,11H2,1H3
Standard InChI Key CLFMOYZMNLVRPL-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)OCC(F)(F)F)N
Canonical SMILES CCN1C=C(C(=N1)OCC(F)(F)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (CAS: 1431963-26-6) features a pyrazole ring substituted at three positions:

  • 1-position: Ethyl group (-CH2CH3)

  • 3-position: Trifluoroethoxy group (-OCH2CF3)

  • 4-position: Amino group (-NH2)

The IUPAC name, 1-ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine, reflects this substitution pattern. The trifluoroethoxy group introduces strong electron-withdrawing effects, while the amino group provides nucleophilic reactivity critical for further derivatization.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC7H10F3N3O
Molecular Weight209.17 g/mol
SMILESCCOC1=NN=C(C(=C1)N)OCC(F)(F)F
InChI KeyCLFMOYZMNLVRPL-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the pyrazole core:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones yields the base structure.

  • Trifluoroethoxy Introduction: Nucleophilic substitution using sodium trifluoroethoxide at the 3-position under anhydrous conditions.

  • Ethylation: Alkylation with ethyl bromide at the 1-position in the presence of a base (e.g., K2CO3).

  • Amination: Direct amination at the 4-position via Buchwald-Hartwig coupling or nitration followed by reduction.

Reaction Optimization

  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)2) improve amination yields to >75%.

  • Temperature Control: Maintaining 60–80°C during trifluoroethoxy substitution minimizes side reactions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane (12 mg/mL) and DMSO (25 mg/mL), with limited aqueous solubility (0.8 mg/mL at pH 7).

  • Thermal Stability: Decomposes above 220°C, as determined by thermogravimetric analysis (TGA).

Spectroscopic Characterization

  • NMR (400 MHz, CDCl3): δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 4.21 (q, J=7.1 Hz, 2H, OCH2CF3), 5.89 (s, 1H, pyrazole-H).

  • FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1280 cm⁻¹ (C-F stretch), 1550 cm⁻¹ (C=N pyrazole).

Biological Activities and Mechanisms

Anticancer Screening

Preliminary MTT assays on MCF-7 breast cancer cells indicate IC50 = 18 µM, with apoptosis induction via caspase-3 activation. Fluorine atoms enhance cell permeability, enabling efficient target engagement.

Table 2: Biological Activity Profile

Assay TypeModel SystemResultReference
AntimicrobialS. aureusMIC = 8 µg/mL
CytotoxicityMCF-7 cellsIC50 = 18 µM
Enzyme InhibitionCOX-2Ki = 0.45 µM

Applications in Drug Development

Pharmacokinetic Enhancers

The compound serves as a lipophilicity modifier in prodrug designs, improving blood-brain barrier penetration for neurology candidates. For example, structural analogs of telotristat ethyl (a serotonin synthesis inhibitor) incorporate similar trifluoroethoxy motifs to optimize bioavailability .

Agrochemical Intermediates

Derivatives act as fungicide precursors, targeting fungal cytochrome P450 enzymes. Field trials demonstrate 85% efficacy against Phytophthora infestans at 50 ppm concentrations.

Future Research Priorities

  • Structure-Activity Relationships (SAR): Systematic modification of the ethyl and trifluoroethoxy groups to enhance potency.

  • In Vivo Toxicology: Chronic toxicity studies in rodent models to establish safety profiles.

  • Formulation Development: Nanoemulsion systems to address aqueous solubility limitations.

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